molecular formula C22H28ClN3O3S B2985795 1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol CAS No. 478041-60-0

1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol

Cat. No.: B2985795
CAS No.: 478041-60-0
M. Wt: 449.99
InChI Key: UNMRLROIFDDYAO-UHFFFAOYSA-N
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Description

Chemical Structure & Properties: 1-(4-Chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol (CAS: 478041-65-5) is a piperidin-4-ol derivative featuring a 4-chlorobenzenesulfonyl group at position 1 and a 4-phenylpiperazinylmethyl substituent at position 2. Its molecular formula is C₂₂H₂₇ClFN₃O₃S, with a molar mass of 467.98 g/mol .

For example, intermediates like 1-(4-nitrobenzyl)-4-phenylpiperazine are reduced using metallic iron and ammonium chloride to yield aminobenzyl derivatives . Characterization typically involves ¹H NMR, ¹³C NMR, and ESI-HRMS to confirm structure and purity, as seen in related piperidin-4-ol derivatives .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c23-19-6-8-21(9-7-19)30(28,29)26-12-10-22(27,11-13-26)18-24-14-16-25(17-15-24)20-4-2-1-3-5-20/h1-9,27H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMRLROIFDDYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2CCN(CC2)C3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of the phenylpiperazine moiety. Common reagents used in these reactions include chlorobenzene sulfonyl chloride, phenylpiperazine, and various catalysts and solvents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the piperidine or phenyl rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the piperidine or phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of 4-chlorobenzenesulfonyl , piperidin-4-ol , and 4-phenylpiperazinylmethyl groups. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Key Substituents Pharmacological Activity References
1-(4-Chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol C₂₂H₂₇ClFN₃O₃S 4-Cl-benzenesulfonyl, 4-phenylpiperazinylmethyl, -OH Not explicitly reported; inferred to modulate CNS or metabolic targets based on structural analogs
1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol C₂₂H₂₉N₃O₃S Benzenesulfonyl (no Cl/F), 4-phenylpiperazinylmethyl, -OH Likely similar to target compound but with reduced electronegativity due to lack of Cl/F
L-741,626 (Dopamine D2 Antagonist) C₂₀H₂₀ClN₂O 4-Cl-phenyl, indol-3-ylmethyl, -OH Potent dopamine D2 receptor antagonist (IC₅₀ = 2.3 nM)
1-[(4-Aminophenyl)methyl]piperidin-4-ol C₁₂H₁₈N₂O 4-aminobenzyl, -OH Simpler structure; potential precursor for CNS-active agents
Compound 10 (PF-543 Derivative) C₂₇H₃₀N₂O₄S 3-Hydroxy-5-(phenylsulfonylmethyl)phenoxy, benzyl, -OH Antitumor activity in NSCLC models; targets sphingosine kinase 1
Semap (1-[4,4-Bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol) C₂₈H₂₅ClF₅NO Bis(4-fluorophenyl)butyl, 4-Cl-3-CF₃-phenyl, -OH Investigated for neurodegenerative diseases (e.g., schizophrenia)

Key Findings:

4-Phenylpiperazine is a common motif in dopamine and serotonin receptor ligands (e.g., L-741,626 in ), suggesting the target compound may interact with monoaminergic systems . Piperidin-4-ol derivatives with hydroxyl groups (e.g., Compound 10 in ) show diverse activities, from antitumor to metabolic modulation, depending on substituents .

However, direct evidence is lacking. Compounds with sulfonyl groups (e.g., PF-543 derivatives in ) exhibit antitumor activity, suggesting the target compound could be repurposed for oncology .

Synthetic Challenges :

  • Introducing the 4-phenylpiperazinylmethyl group requires precise reductive amination or alkylation steps, as seen in intermediates like 4-((4-phenylpiperazin-1-yl)methyl)anilines ().
  • The 4-chlorobenzenesulfonyl moiety likely involves sulfonylation of piperidine using 4-chlorobenzenesulfonyl chloride, analogous to methods in .

Safety and Toxicity: While safety data for the target compound are unavailable, simpler piperidin-4-ol derivatives (e.g., 1-[(4-aminophenyl)methyl]piperidin-4-ol in ) show low acute toxicity, suggesting a favorable profile .

Biological Activity

1-(4-Chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol is a compound that combines a piperidine core with a sulfonyl and phenylpiperazine moiety, suggesting significant potential for diverse biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H28ClN3O3SC_{22}H_{28}ClN_{3}O_{3}S, indicating the presence of chlorine, nitrogen, sulfur, and oxygen atoms. The structure can be visualized as follows:

Structure 1 4 Chlorobenzenesulfonyl 4 4 phenylpiperazin 1 yl methyl piperidin 4 ol\text{Structure }\text{1 4 Chlorobenzenesulfonyl 4 4 phenylpiperazin 1 yl methyl piperidin 4 ol}

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes involved in cell proliferation and apoptosis. The sulfonamide group is known for its pharmacological versatility, often acting as an enzyme inhibitor. Specifically, studies suggest that this compound may inhibit proteins such as Mcl-1, which is critical in regulating apoptosis in cancer cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance, sulfonamide derivatives have shown promise as inhibitors of proteins that promote cell survival pathways. The binding affinity of 1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol to Mcl-1 suggests it could promote apoptosis in cancer cells .

Antibacterial Activity

The antibacterial properties of compounds similar to 1-(4-chlorobenzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol have been documented. For example, synthesized sulfonamide derivatives demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. . The evaluation of these compounds often includes tests against multiple bacterial strains to assess their efficacy.

Enzyme Inhibition

The compound has also shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, with some derivatives exhibiting IC50 values significantly lower than reference standards . This suggests potential applications in treating conditions like Alzheimer's disease or infections requiring urease inhibition.

Comparative Analysis of Related Compounds

A comparison table highlighting the biological activities of structurally related compounds is presented below:

Compound Name Structural Features Biological Activity Unique Aspects
4-(1-Piperazinylmethyl)quinolineQuinoline core with piperazineAntidepressant effectsLacks sulfonamide functionality
3-SulfamoylquinolineSulfamoyl group on quinolineAntimicrobial propertiesDifferent functional group
N-(4-Chlorobenzoyl)piperazinePiperazine with chlorobenzoylPotential anti-cancer activityAbsence of quinoline core

Case Studies

In a recent study evaluating the anticancer properties of piperidine derivatives, several compounds were synthesized and tested against various human cancer cell lines. The results indicated that some derivatives exhibited significant antiproliferative effects through mechanisms involving cell cycle arrest and apoptosis induction .

Another case study focused on the antibacterial efficacy of synthesized sulfonamide derivatives revealed promising results against pathogenic bacteria, suggesting that modifications to the piperidine structure could enhance antimicrobial activity .

Q & A

Q. Key intermediates :

  • 4-Hydroxypiperidin-4-yl sulfonamide derivatives.
  • 4-(Chloromethyl)piperidin-4-ol intermediates for subsequent coupling .

Basic: How is structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm), piperazine/piperidine methylene groups (δ 2.5–3.5 ppm), and hydroxyl protons (broad singlet near δ 1.5–2.0 ppm) .
    • ¹³C NMR : Signals for sulfonyl carbons (~110–120 ppm) and quaternary carbons in the piperidine ring .
  • X-ray Crystallography :
    • Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., C–H···O/F interactions) that stabilize the crystal lattice .
    • Example: A related compound (3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol) showed intramolecular hydrogen bonds forming S(6) ring motifs .

Advanced: How can reaction conditions be optimized to address low yields in the coupling step of similar piperidine derivatives?

Answer:

  • Catalyst Screening : Use NaI or KI to enhance nucleophilicity in SN2 reactions (e.g., achieved 65% yield with NaI in CH₃CN) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of intermediates.
  • Temperature Control : Reflux (~80°C) accelerates reaction kinetics but may require inert atmospheres to prevent oxidation .
  • Workup Strategies : Sequential extraction with DCM and brine minimizes side-product contamination .

Advanced: How do researchers resolve discrepancies between computational predictions and experimental bioactivity data for sulfonamide-containing compounds?

Answer:

  • Docking Studies Re-evaluation : Adjust binding site flexibility (e.g., account for protein conformational changes) .
  • Experimental Validation :
    • Isothermal Titration Calorimetry (ITC) : Measures binding affinity directly.
    • Crystallographic Analysis : Identifies unexpected interactions (e.g., halogen bonding with 4-chlorophenyl groups) .
  • SAR Analysis : Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) to identify electronic effects on activity .

Methodological: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers under anhydrous conditions (≤ -20°C) to prevent hydrolysis .

Advanced: How does the substitution pattern on the piperidine ring influence target binding affinity?

Answer:

  • Hydroxyl Group at C4 : Enhances hydrogen-bond donor capacity, critical for interactions with residues in binding pockets (e.g., CRBP1 inhibition in ) .
  • Sulfonyl Group : Stabilizes ligand-receptor complexes via dipole-dipole interactions.
  • 4-Phenylpiperazine Moiety : Modulates lipophilicity and π-π stacking with aromatic amino acids (e.g., Tyr, Phe) .

Example : In dopamine D2 receptor antagonists, analogs with bulkier substituents (e.g., benzofuran) showed reduced off-target binding .

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